![molecular formula C26H21F3N4O2 B12379351 1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B12379351.png)
1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings, fluorine atoms, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one typically involves multiple steps, including the formation of the pyrazolo[3,4-c]pyridine core, the introduction of the fluorine atoms, and the coupling of the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Pyrrole-2-carboxylic acid, 3-cyano-4-[4-(2,6-difluorophenoxy)phenyl]-1-[(3R)-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidinyl]-, ethyl ester
- [4-(2,3-difluorophenoxy)phenyl]methanol
Uniqueness
1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C26H21F3N4O2 |
|---|---|
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H21F3N4O2/c1-2-23(34)32-12-4-5-16(15-32)26-24-20(28)13-30-14-21(24)33(31-26)17-8-10-18(11-9-17)35-22-7-3-6-19(27)25(22)29/h2-3,6-11,13-14,16H,1,4-5,12,15H2/t16-/m1/s1 |
InChI-Schlüssel |
MCDRCFIVCSZLRU-MRXNPFEDSA-N |
Isomerische SMILES |
C=CC(=O)N1CCC[C@H](C1)C2=NN(C3=CN=CC(=C32)F)C4=CC=C(C=C4)OC5=C(C(=CC=C5)F)F |
Kanonische SMILES |
C=CC(=O)N1CCCC(C1)C2=NN(C3=CN=CC(=C32)F)C4=CC=C(C=C4)OC5=C(C(=CC=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



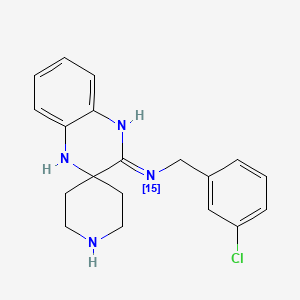
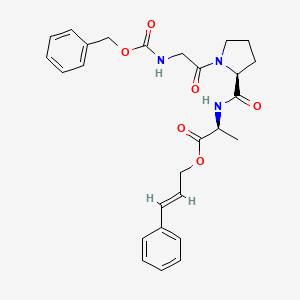
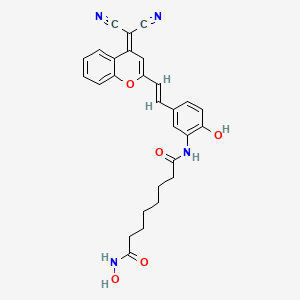
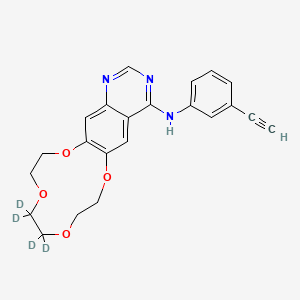
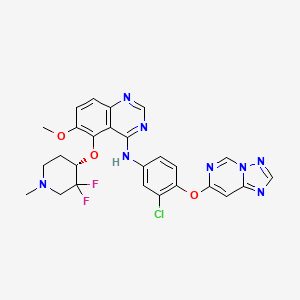
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12379295.png)
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12379297.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12379301.png)
![[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12379310.png)
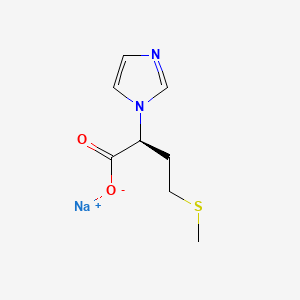
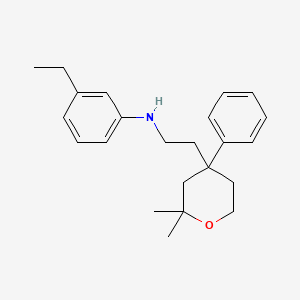
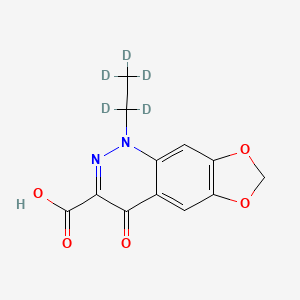
![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate](/img/structure/B12379340.png)
